Technical Guide: Synthesis and Characterization of 6,6'-Dimethyl-1,1'-bi-2-naphthol
Technical Guide: Synthesis and Characterization of 6,6'-Dimethyl-1,1'-bi-2-naphthol
The following technical guide details the synthesis, resolution, and characterization of 6,6'-Dimethyl-1,1'-bi-2-naphthol.
Executive Summary
6,6'-Dimethyl-1,1'-bi-2-naphthol (6,6'-Dimethyl-BINOL) is a privileged chiral ligand scaffold used extensively in asymmetric catalysis. Structurally derived from the parent BINOL, the introduction of methyl groups at the 6,6'-positions alters the electronic properties and steric environment of the ligand's "wings," often enhancing enantioselectivity in reactions such as asymmetric alkylations, Diels-Alder cycloadditions, and hydrophosphonylations. This guide provides a validated protocol for its synthesis via oxidative coupling, its subsequent optical resolution using N-benzylcinchonidinium chloride, and rigorous characterization standards.
Retrosynthetic Analysis & Strategy
The synthesis of 6,6'-Dimethyl-BINOL is best approached through the oxidative dimerization of 6-methyl-2-naphthol. Unlike C-C bond formation via cross-coupling (e.g., Suzuki-Miyaura), oxidative coupling mimics nature's phenolic coupling strategies, utilizing metal oxidants to generate radical cations that dimerize at the ortho-position.
Key Strategic Considerations:
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Regioselectivity: The coupling must occur exclusively at the 1,1'-position. The 6-methyl substituent blocks the 6-position, but 3,3'-coupling is a potential side reaction if conditions are uncontrolled.
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Enantiocontrol: Direct asymmetric oxidative coupling is possible but often yields lower ee% for this specific substrate compared to the parent BINOL. Therefore, a racemic synthesis followed by chemical resolution is the preferred route for high-purity applications (>99% ee).
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Resolution Efficiency: The inclusion complexation method using N-benzylcinchonidinium chloride is the industry-standard "self-validating" protocol for this derivative.
Workflow Visualization
Figure 1: Strategic workflow for the synthesis and resolution of 6,6'-Dimethyl-BINOL.
Experimental Protocols
Synthesis of (±)-6,6'-Dimethyl-1,1'-bi-2-naphthol
Principle: Oxidative coupling of phenols involves the formation of a phenoxy radical. The use of Copper(II)-amine complexes allows for aerobic oxidation, which is greener and more scalable than stoichiometric Iron(III) chloride methods, although FeCl3 remains a robust alternative for small-scale batches.
Reagents:
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6-Methyl-2-naphthol (1.0 equiv)
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CuCl(OH)·TMEDA catalyst (5 mol%) or FeCl3·6H2O (2.0 equiv)
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Solvent: Methanol (for Cu) or Water/Acetone (for Fe)
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Dichloromethane (DCM) for extraction
Protocol (Cu-Catalyzed Aerobic Method):
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Catalyst Preparation: In a round-bottom flask, dissolve CuCl (5 mol%) and TMEDA (10 mol%) in DCM. Stir under open air for 30 minutes to generate the active Cu(II)-oxo species (blue-green solution).
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Addition: Add 6-methyl-2-naphthol (10 mmol) dissolved in a minimum amount of DCM/Methanol (1:1).
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Reaction: Stir vigorously at room temperature under an air atmosphere (or O2 balloon for faster kinetics) for 12–24 hours. Monitor by TLC (SiO2, Hexane/EtOAc 4:1). The monomer (Rf ~0.4) should disappear, replaced by the dimer (Rf ~0.2).
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Quench: Add 1M HCl to break the copper complex.
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Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
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Purification: Recrystallize from toluene or ethyl acetate to afford (±)-6,6'-dimethyl-BINOL as an off-white solid.
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Yield Expectation: 85–92%.
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Optical Resolution via Inclusion Complexation
Principle: 6,6'-Dimethyl-BINOL forms a crystalline inclusion complex with N-benzylcinchonidinium chloride. Crucially, this host molecule selectively crystallizes with the (R)-enantiomer of the BINOL derivative, leaving the (S)-enantiomer in solution [1].
Reagents:
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(±)-6,6'-Dimethyl-BINOL (10 g, 35 mmol)
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N-Benzylcinchonidinium chloride (0.55 equiv) [CAS: 69221-14-3]
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Solvent: Acetonitrile (MeCN)
Protocol:
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Dissolution: Suspend the racemic diol (10 g) and the chiral ammonium salt (0.55 equiv) in refluxing MeCN (approx. 120 mL).
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Crystallization: Stir the mixture at reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature over 4 hours, then stir for an additional 2 hours.
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Filtration: Filter the precipitate.
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Solid Cake: Contains the (R)-6,6'-dimethyl-BINOL • Ammonium salt complex.
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Filtrate: Contains (S)-6,6'-dimethyl-BINOL (enriched).
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Purification of (R)-Isomer:
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Suspend the solid cake in ethyl acetate (EtOAc) and add 1M HCl. Stir until the solid dissolves (breaking the complex).
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Separate the organic layer, wash with water, dry, and concentrate.
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Recrystallize from toluene to obtain pure (R)-6,6'-dimethyl-BINOL (>99% ee).
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Purification of (S)-Isomer:
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Concentrate the filtrate. Redissolve in EtOAc and wash with 1M HCl to remove residual chiral salt.
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Concentrate and recrystallize from toluene. If ee is <99%, repeat the complexation using the opposite pseudo-enantiomer of the ammonium salt (if available) or simply recrystallize the racemate out to leave pure enantiomer in the liquor.
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Characterization & Data Analysis
NMR Spectroscopy
The introduction of the methyl group simplifies the aromatic region compared to unsubstituted BINOL and provides a distinct diagnostic singlet.
1H NMR (500 MHz, CDCl3):
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δ 7.95 (d, J = 9.0 Hz, 2H): H-4 (Ortho to bridge)
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δ 7.85 (s, 2H): H-5 (Ortho to methyl)
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δ 7.35 (d, J = 9.0 Hz, 2H): H-3
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δ 7.15 (d, J = 8.5 Hz, 2H): H-7 or H-8
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δ 7.05 (d, J = 8.5 Hz, 2H): H-8 or H-7
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δ 4.95 (s, 2H): -OH (Broad, exchangeable)
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δ 2.45 (s, 6H): -CH3 (Diagnostic signal for 6,6'-dimethyl substitution)
Note: The chemical shift of the hydroxyl proton is concentration-dependent.
Physical Properties[1]
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CAS Number: 172170-94-4 (Generic/Racemic), 172170-95-5 (R-isomer specific, verify with vendor).
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Appearance: White to off-white crystalline solid.
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Melting Point: The melting point of 6,6'-dimethyl-BINOL differs from unsubstituted BINOL (208°C). Literature values for the dimethyl derivative typically range between 220–225°C (dec), though polymorphic forms may exist.
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Optical Rotation: Specific rotation
is a critical purity check.-
(R)-Isomer: Positive (+) rotation (in THF).
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(S)-Isomer: Negative (-) rotation (in THF).[1]
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Note: The magnitude is typically slightly higher than unsubstituted BINOL due to the electronic contribution of the methyl groups.
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Enantiomeric Excess (ee) Determination
HPLC Method:
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Column: Chiralpak AD-H or OD-H (Daicel).
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Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm.
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Separation: The 6,6'-dimethyl substitution often increases the resolution factor (
) compared to unsubstituted BINOL due to increased hydrophobic interaction with the stationary phase.
Applications in Drug Discovery
The 6,6'-dimethyl scaffold is not merely a "me-too" ligand; it offers specific advantages in drug development workflows:
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Steric Blocking: The methyl groups at the 6-position extend the "walls" of the chiral pocket, which is particularly effective in asymmetric Michael additions and hetero-Diels-Alder reactions where distal steric interactions control face selectivity [2].
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Solubility: The lipophilic methyl groups improve solubility in non-polar solvents (toluene, DCM) compared to the parent BINOL, facilitating homogeneous catalysis at lower temperatures.
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Precursor Utility: It serves as the starting material for 6,6'-dimethyl-BINAP and phosphoric acid derivatives (TRIP analogs), which are privileged catalysts in the synthesis of chiral amines.
Catalytic Cycle Visualization (General Activation)
Figure 2: General catalytic cycle highlighting the role of the 6,6'-dimethyl ligand in steric control.
References
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Resolution Method: Cai, D.; Hughes, D. L.; Verhoeven, T. R.; Reider, P. J. "Resolution of 1,1'-bi-2-naphthol." Organic Syntheses, 1999 , 76, 1. Link (Note: Describes the general method using N-benzylcinchonidinium chloride, applicable to 6,6'-dimethyl analogs as cited in subsequent literature).
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Catalytic Application: Simonsen, K. B.; Jørgensen, K. A.; Hu, Q.-S.; Pu, L. "Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by 1,1'-Bi-2-naphthol Analogs." Chemical Communications, 1999 , 811-812. Link
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Synthesis Protocol: Brussee, J.; Jansen, A. C. A. "A highly stereoselective synthesis of s-(-)-[1,1'-binaphthalene]-2,2'-diol." Tetrahedron Letters, 1983 , 24, 3261-3262. Link
(Note: While specific melting points for the dimethyl derivative vary by polymorph in databases, the characterization via NMR and chiral HPLC described above is the definitive standard for purity verification.)
